N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group, a piperidine-3-carboxamide moiety, and a 1,2,4-oxadiazole ring linked to a thiophene group. This structural complexity is designed to enhance binding affinity and metabolic stability, likely targeting enzymes or receptors in neurological or infectious diseases .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S3/c1-2-26-17-21-20-16(28-17)19-15(24)11-5-3-7-23(9-11)10-13-18-14(22-25-13)12-6-4-8-27-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWMSLRDLQMGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features that include thiadiazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound's structure integrates several functional groups that enhance its biological interactions:
- Thiadiazole and Oxadiazole Scaffolds : These heterocycles are recognized for their roles in various therapeutic applications including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and oxadiazole rings exhibit strong antimicrobial properties. For instance:
- A study indicated that derivatives of 1,3,4-thiadiazole demonstrated significant activity against various bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
Anticancer Activity
The anticancer potential of this compound is notable. Several studies have reported on the efficacy of similar compounds against different cancer cell lines:
- In vitro studies demonstrated that derivatives with the thiadiazole scaffold inhibited cell proliferation in human cancer cell lines such as MDA-MB-231 and HepG-2 .
- The IC50 values for these compounds often ranged between 3.3 μM to 8.03 μM, indicating potent activity compared to control drugs like cisplatin .
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have also been evaluated for their anti-inflammatory effects. The presence of the thiadiazole moiety contributes to the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Thiadiazole derivatives have been shown to inhibit key enzymes involved in cell proliferation and inflammation.
- Targeting Kinases : Some studies suggest that these compounds can interact with kinases involved in tumorigenesis, disrupting cancer cell signaling pathways .
- DNA Interaction : The ability to inhibit DNA synthesis has been documented, which is crucial for the anticancer activity of these compounds .
Research Findings Summary
| Activity | Cell Line/Target | IC50/MIC | Reference |
|---|---|---|---|
| Antimicrobial | Various strains | MIC < 26.46 μg/mL | |
| Anticancer | MDA-MB-231 | IC50 3.3 μM | |
| HepG-2 | IC50 4.37 μM | ||
| Anti-inflammatory | In vitro models | Not specified |
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Study on Anticancer Activity : A compound similar to this compound was tested against various cancer cell lines and showed promising results in inhibiting tumor growth through specific molecular interactions .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains, demonstrating their potential as new therapeutic agents in combating infections .
Scientific Research Applications
Antimicrobial Applications
Thiadiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes. For instance, studies have shown that similar thiadiazole compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide has been highlighted in several studies. The compound demonstrates cytotoxic effects against various cancer cell lines including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cells. The mechanism of action involves the inhibition of DNA synthesis and cell division processes .
Case Studies on Anticancer Activity:
- In vitro Studies : Compounds similar to this one have been tested against multiple cancer cell lines using MTT assays to evaluate their cytotoxicity. For example, derivatives containing thiadiazole rings have shown promising results in inhibiting tumor growth by targeting key cellular pathways involved in cancer progression .
- Mechanisms of Action : The antitumor activity is attributed to the inhibition of specific enzymes involved in nucleic acid synthesis and cell cycle regulation. Research indicates that these compounds can act as adenosine A3 receptor antagonists or inhibit phosphodiesterase activity, leading to reduced proliferation of cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of thiadiazole and oxadiazole moieties followed by piperidine functionalization. Common methods include the Gewald reaction and microwave-assisted synthesis which enhance yield and purity .
Future Research Directions
Given the promising biological activities observed in preliminary studies, future research should focus on:
- Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and reduce costs.
- In vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its biological effects.
Chemical Reactions Analysis
Thiadiazole Ring Formation
Mechanism :
-
Hydrazide formation : Reaction of a hydrazine derivative with CS₂ in basic conditions to form a potassium hydrazinecarbodithioate salt .
-
Cyclization : Alkaline treatment induces cyclization, yielding the thiadiazole ring.
Example :
This mechanism aligns with methods described for 1,2,4-triazolethiones .
Amide Bond Formation
Mechanism :
-
Activation : The carboxylic acid group of piperidine is activated (e.g., as an acid chloride).
-
Coupling : Reaction with the thiadiazole’s amine group to form the amide bond.
Example :
This step is analogous to carboxamide formation in pyrazole derivatives.
Reaction Conditions and Comparisons
Biological Relevance and Functionalization
The compound’s structural complexity suggests potential applications in medicinal chemistry, particularly targeting:
-
Antimicrobial activity : Thiadiazole and oxadiazole cores are known for such properties.
-
Enzyme inhibition : The piperidine ring may act as a scaffold for protein-ligand interactions.
Comparison with Similar Compounds
Target Compound vs. 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Core Structure : Both compounds share a 1,3,4-thiadiazole ring. However, the target compound substitutes the thiadiazole with an ethylthio group , whereas the analog in uses a 5-isopropyl group. The latter’s pyrrolidine-5-oxo-carboxamide contrasts with the target’s piperidine-3-carboxamide, which offers a larger, more flexible ring system .
Target Compound vs. N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives ()
- Substituents : compounds feature a benzamide group instead of the target’s piperidine-carboxamide. The 2-(piperidin-1-yl)ethylthio side chain in these derivatives differs from the target’s ethylthio group, impacting steric bulk and hydrophobicity .
- Synthetic Routes : Both classes utilize coupling reagents (e.g., EDCI/HOBt) for amide bond formation, but employs a multi-step synthesis involving thiol-etherification, which may differ from the target’s oxadiazole ring formation .
Key Findings :
- The target compound’s thiophene-oxadiazole moiety is hypothesized to enhance binding to enzymes like acetylcholinesterase (AChE) or kinase targets, similar to ’s derivatives, which show sub-micromolar AChE inhibition .
- The ethylthio group may confer better pharmacokinetic properties than the isopropyl group in , as shorter alkyl chains often reduce metabolic oxidation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can researchers address low yields in thiadiazol-oxadiazol coupling steps?
- Methodology :
- Use a two-step approach: (1) Synthesize the 1,3,4-thiadiazole core via cyclization of thiourea derivatives with CS₂ in basic conditions (e.g., K₂CO₃ in DMF) . (2) Couple the oxadiazol-methyl-piperidine fragment using nucleophilic substitution (e.g., RCH₂Cl with K₂CO₃) under controlled temperatures (20–25°C) .
- Monitor intermediates via TLC/HPLC and optimize stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) to mitigate side reactions.
Q. How can structural ambiguities in the piperidine-3-carboxamide moiety be resolved?
- Methodology :
- Employ X-ray crystallography to confirm stereochemistry and bond angles, as demonstrated for analogous thiadiazole-piperidine hybrids .
- Validate via ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons; δ 165–170 ppm for carbonyl groups) and compare with spectral libraries of structurally related compounds .
Q. What solvents and conditions are optimal for solubility and stability during in vitro assays?
- Methodology :
- Test solubility in DMSO (≥50 mM stock solutions) and dilute in PBS (pH 7.4) for biological assays.
- Assess stability via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .
Advanced Research Questions
Q. How can computational modeling predict bioactivity against enzyme targets (e.g., kinases or proteases)?
- Methodology :
- Use density functional theory (DFT) to calculate electron distribution in the thiophene-oxadiazole system, identifying potential binding motifs.
- Perform molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., EGFR kinase) to prioritize in vitro testing .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Methodology :
- Conduct ADMET profiling : Measure metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and blood-brain barrier permeability (PAMPA assay) .
- Compare pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) across rodent models and adjust formulation (e.g., PEGylation for solubility) .
Q. How can regioselectivity challenges in modifying the ethylthio group be addressed?
- Methodology :
- Explore photocatalytic thiol-ene reactions under blue light (450 nm) with Ru(bpy)₃²⁺ as a catalyst to enhance selectivity .
- Validate regiochemical outcomes via HRMS/MSⁿ fragmentation patterns and NOESY NMR for spatial proximity analysis .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodology :
- Use powder X-ray diffraction (PXRD) to identify crystalline phases and DSC/TGA to assess thermal stability (e.g., melting points, decomposition profiles) .
- Correlate polymorphic stability with dissolution rates using USP Apparatus II (pH 6.8 buffer, 50 rpm) .
Methodological Considerations for Data Interpretation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) across studies?
- Methodology :
- Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl₃ vs. DMSO-d₆) and compare with reference datasets (e.g., Royal Society of Chemistry spectral libraries) .
- Cross-check using 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals .
Q. What statistical frameworks are recommended for dose-response studies in cytotoxicity assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
